molecular formula C11H11F3O2 B2477893 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one CAS No. 1344733-45-4

1-(Benzyloxy)-4,4,4-trifluorobutan-2-one

Cat. No.: B2477893
CAS No.: 1344733-45-4
M. Wt: 232.202
InChI Key: YVRIEBHNJAOGCT-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability .

Scientific Research Applications

Applications in Organic Synthesis

1-(Benzyloxy)-4,4,4-trifluorobutan-2-one and its derivatives have been extensively used in organic synthesis, particularly in the benzylation of alcohols. For instance, 2-benzyloxy-1-methylpyridinium triflate has been reported as a stable, neutral organic salt effective in converting alcohols into benzyl ethers through a mix-and-heat process (Poon & Dudley, 2006), (López & Dudley, 2008). This compound has proven to be a mild and effective reagent for synthesizing benzyl ethers and esters, showcasing its utility in various organic transformations.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body or in a biological system is studied. This could involve its interaction with enzymes, receptors, DNA, or other biomolecules .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This could involve potential applications of the compound in various fields, such as medicine, materials science, or environmental science. It could also involve potential modifications to the compound to improve its properties or activity .

Properties

IUPAC Name

4,4,4-trifluoro-1-phenylmethoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)6-10(15)8-16-7-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRIEBHNJAOGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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